molecular formula C17H24N4O3 B4375306 N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4375306
M. Wt: 332.4 g/mol
InChI Key: FOLHGXYSXMYIKB-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique adamantyl and nitro-pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:

    Formation of the Adamantylmethyl Intermediate: The synthesis begins with the preparation of the adamantylmethyl intermediate. This is achieved by reacting adamantane with formaldehyde and a suitable amine under acidic conditions.

    Nitro-Pyrazole Formation: The next step involves the nitration of pyrazole to introduce the nitro group. This is usually done using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step is the coupling of the adamantylmethyl intermediate with the nitro-pyrazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivative of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antiviral or anticancer agent due to its unique structural features.

    Materials Science: Used in the development of novel polymers and materials with specific properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical for the biological activity of the compound.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantylmethyl)-3-(3-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(1-adamantylmethyl)-3-(3-chloro-1H-pyrazol-1-yl)propanamide: Contains a chloro group instead of a nitro group.

Uniqueness

N-(1-adamantylmethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to its combination of the adamantyl and nitro-pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3-(3-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c22-16(2-4-20-3-1-15(19-20)21(23)24)18-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1,3,12-14H,2,4-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLHGXYSXMYIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CCN4C=CC(=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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